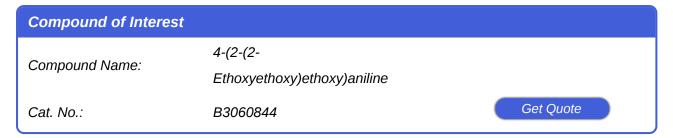


4-(2-(2-Ethoxyethoxy)ethoxy)aniline molecular structure and conformation

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **4-(2-(2-Ethoxyethoxy)aniline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of **4-(2-(2-ethoxyethoxy)ethoxy)aniline**. While specific experimental data on this compound is limited, this document outlines its known physicochemical properties and details the standard experimental and computational methodologies required for a thorough structural and conformational analysis. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development who are working with or developing molecules containing the oligo(ethylene glycol) aniline moiety.

Introduction

4-(2-(2-Ethoxyethoxy)ethoxy)aniline is a substituted aniline featuring a flexible triethylene glycol monoethyl ether chain attached at the para position. This structure combines a pharmaceutically relevant aromatic amine headgroup with a flexible, hydrophilic tail. The aniline moiety is a common building block in a vast array of pharmaceuticals and dyes, while the



oligo(ethylene glycol) chain is frequently used to improve solubility, modulate pharmacokinetic properties, and create flexible linkers in drug conjugates or functional materials.

Understanding the three-dimensional structure and conformational flexibility of this molecule is critical for predicting its interactions with biological targets, its self-assembly properties, and its overall physicochemical behavior. The flexible ether chain, with multiple rotatable bonds, can adopt a wide range of conformations, from a linear, all-trans state to more compact, helical structures.[1] The preferred conformation in a given environment (e.g., in solution or bound to a receptor) will dictate its functional properties. This guide outlines the necessary steps to elucidate these structural features.

Molecular Structure and Physicochemical Properties

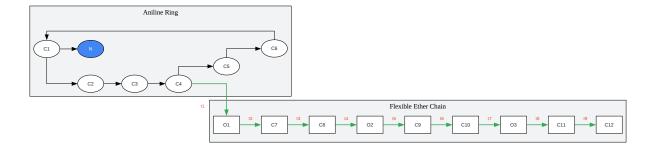
The fundamental properties of **4-(2-(2-ethoxyethoxy)ethoxy)aniline** are summarized below. It is important to note that several of the physicochemical properties are predicted values derived from computational models due to a lack of published experimental data.[2]

Property	Value	Reference(s)
IUPAC Name	4-(2-(2- ethoxyethoxy)ethoxy)aniline	[3][4]
CAS Number	90688-48-5	[3][5]
Molecular Formula	C12H19NO3	[3][4]
Molecular Weight	225.28 g/mol	[3][4]
Boiling Point	147 °C (at 3 Torr) (Predicted)	[2]
Density	1.067 ± 0.06 g/cm ³ (Predicted)	[2]
pKa (Acid Dissociation Constant)	5.09 ± 0.10 (Predicted)	[2]
Storage Conditions	2–8 °C, under inert gas (Nitrogen or Argon)	[2]



Conformational Profile

The conformational landscape of **4-(2-(2-ethoxyethoxy)ethoxy)aniline** is primarily defined by the rotation around the single bonds within the flexible ether side chain. The key dihedral angles that govern the overall shape of the molecule are depicted in the diagram below.



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Caption: Key rotatable bonds ($\tau 1-\tau 9$) in **4-(2-(2-ethoxyethoxy)ethoxy)aniline**.

The dihedral angles (τ) around the C-O and C-C bonds determine the chain's conformation. Research on similar oligo(ethylene glycol) systems shows a preference for a gauche conformation around the C-O-C-C and C-C-O-C bonds and a trans conformation around the O-C-C-O bonds, which can lead to helical structures.[1] However, the energetic barriers to rotation are small, allowing for a dynamic equilibrium of multiple conformers in solution.

Experimental and Computational Protocols for Structural Elucidation



A combination of spectroscopic and computational methods is required for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the solution-state structure of flexible molecules.

- 1D NMR (¹H and ¹³C): Standard 1D NMR will confirm the molecular structure by identifying the chemical shifts and coupling constants of all hydrogen and carbon atoms. The aromatic protons are expected to appear as a characteristic AA'BB' system, while the methylene protons of the ether chain will likely present as a series of complex, overlapping multiplets.
- 2D NMR (COSY, HSQC): These experiments will be used to assign all proton and carbon signals unambiguously.
- 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the key experiment for conformational analysis. The NOESY spectrum reveals through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[6][7]

Detailed Protocol for NOESY Experiment:

- Sample Preparation: Prepare a sample of **4-(2-(2-ethoxyethoxy)ethoxy)aniline** at a concentration of 10-20 mM in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample should be free of paramagnetic impurities and filtered to remove any particulate matter.[7]
- Data Acquisition:
 - Acquire a standard 2D NOESY spectrum on a high-field NMR spectrometer (≥ 500 MHz).
 - Use a mixing time (τ_m) appropriate for a molecule of this size. A range of mixing times (e.g., 200 ms to 800 ms) should be tested to monitor the build-up of NOE cross-peaks and minimize spin diffusion.
- · Data Processing and Analysis:



- Process the 2D data using appropriate window functions and Fourier transformation.
- o Integrate the volume of the cross-peaks. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two correlated protons (I \propto 1/r⁶).
- Identify key NOE correlations, such as those between the aniline ring protons and the
 protons of the adjacent methylene group (C7), and between protons along the flexible
 ether chain. These correlations provide crucial distance restraints for defining the 3D
 structure.[8]

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are essential for exploring the potential energy surface of the molecule and identifying stable, low-energy conformations.[9][10]

Detailed Protocol for DFT-Based Conformational Analysis:

- Initial Conformer Generation:
 - Use a molecular mechanics force field (e.g., MMFF) to perform an initial, rapid conformational search. This can be done by systematically rotating all dihedral angles (τ1τ9) or using stochastic search methods.[9][11]
 - Generate a large number of initial conformers (e.g., >1000) to ensure thorough sampling of the conformational space.
- Geometry Optimization:
 - Take the low-energy conformers from the initial search (e.g., all structures within 10-15 kcal/mol of the global minimum) and perform full geometry optimization using DFT.
 - A common and reliable level of theory for molecules of this type is B3LYP with a 6-31G(d) basis set.[11]
- Frequency Calculations:

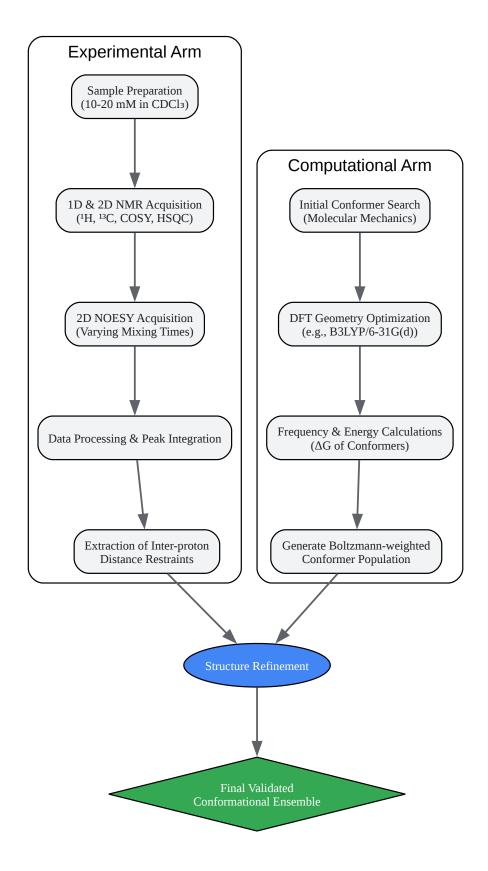


- Perform frequency calculations on all optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.
- Final Energy Calculation and Analysis:
 - \circ Calculate the final relative energies (ΔG) of all unique conformers by including the thermal corrections.
 - Analyze the geometries of the low-energy conformers, paying close attention to the key dihedral angles to understand the preferred shapes of the molecule. The results can be used to generate a Boltzmann-weighted population of conformers.

Proposed Experimental and Computational Workflow

The most robust conformational analysis is achieved by integrating experimental NMR data with computational modeling. The following workflow is proposed:





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Caption: Integrated workflow for conformational analysis.



This workflow combines the generation of theoretical conformer populations with experimental distance restraints from NOESY NMR. The experimental data is used to validate and refine the computational results, leading to a high-confidence model of the dominant solution-state conformation(s) of **4-(2-(2-ethoxyethoxy)ethoxy)aniline**.

Conclusion

4-(2-(2-ethoxyethoxy)ethoxy)aniline possesses a molecular architecture of significant interest to the pharmaceutical and material sciences. Its conformational flexibility, governed by the triethylene glycol side chain, is a defining feature that dictates its molecular recognition and bulk properties. While direct experimental characterization of this specific molecule is not widely published, a comprehensive understanding of its 3D structure and dynamics is achievable through the systematic application of modern analytical and computational techniques. The integrated workflow presented in this guide, combining high-field 2D NMR spectroscopy with DFT calculations, provides a robust framework for researchers to fully characterize this and related flexible molecules, enabling rational design in future drug development and materials science applications.

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